2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine
Beschreibung
2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine is a benzimidazole-derived amine characterized by a 1H-1,3-benzodiazolyl group linked to a 4-isopropylphenyl-substituted ethanamine backbone. The compound’s structure suggests moderate lipophilicity due to the isopropyl group, which may enhance membrane permeability compared to simpler analogs .
Eigenschaften
Molekularformel |
C18H21N3 |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2-(benzimidazol-1-yl)-1-(4-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C18H21N3/c1-13(2)14-7-9-15(10-8-14)16(19)11-21-12-20-17-5-3-4-6-18(17)21/h3-10,12-13,16H,11,19H2,1-2H3 |
InChI-Schlüssel |
PAUABKUPJSAFRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C(CN2C=NC3=CC=CC=C32)N |
Herkunft des Produkts |
United States |
Biologische Aktivität
Chemical Structure and Properties
The compound's IUPAC name indicates that it consists of a benzodiazole moiety linked to a substituted phenyl group. Its molecular formula is with a molecular weight of approximately 282.38 g/mol. The structure can be represented as follows:
Research indicates that compounds containing the benzodiazole structure often exhibit diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific mechanism of action for 2-(1H-1,3-Benzodiazol-1-YL)-1-[4-(propan-2-YL)phenyl]ethan-1-amine is not fully elucidated but may involve inhibition of key enzymes or receptors involved in disease pathways.
Pharmacological Effects
- Anticancer Activity : Several studies have reported that benzodiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
- Neuroprotective Effects : Some benzodiazole compounds have demonstrated neuroprotective effects in models of neurodegenerative diseases. The compound may interact with neurotransmitter systems, providing protective benefits against neuronal damage.
- Antimicrobial Properties : The presence of the benzodiazole ring has been linked to antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer potential of benzodiazole derivatives, researchers synthesized several analogs and tested their effectiveness against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications to the benzodiazole structure enhanced cytotoxicity, suggesting that substituents like the isopropyl group may play a significant role in biological activity.
Study 2: Neuroprotective Mechanisms
A preclinical study assessed the neuroprotective effects of a related benzodiazole compound in models of Alzheimer's disease. The results showed that treatment led to reduced levels of amyloid-beta plaques and improved cognitive function in treated animals compared to controls.
Data Table: Summary of Biological Activities
Analyse Chemischer Reaktionen
Electrophilic Aromatic Substitution
The benzodiazole ring undergoes electrophilic substitution at activated positions. The electron-rich aromatic system facilitates reactions such as nitration, sulfonation, and halogenation under acidic or Lewis acid-catalyzed conditions. For example:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Substitution at C-4 or C-7 positions |
| Halogenation (Chlorination) | Cl₂/FeCl₃, 25°C | Para-substitution relative to N-1 |
The steric hindrance from the 4-(propan-2-yl)phenyl group directs substitution to the less hindered benzodiazole ring positions.
Nucleophilic Substitution Reactions
The ethylamine side chain participates in nucleophilic reactions. The primary amine group undergoes alkylation or acylation, while the benzodiazole nitrogen can act as a weak nucleophile in specific contexts:
Amine Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives:
Example :
-
Ethyl bromide in DMF at 60°C generates the tertiary amine derivative (yield: ~65%).
Acylation
The amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Conditions : Room temperature, 12-hour stirring .
Amine Oxidation
The ethylamine group is susceptible to oxidation. Using KMnO₄ in acidic conditions converts the amine to a ketone:
Note : Over-oxidation risks require controlled conditions.
Benzodiazole Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the benzodiazole ring to a dihydro derivative, altering its electronic properties.
Coupling Reactions
The amine group facilitates coupling with carboxylic acids via carbodiimide-mediated activation (e.g., HBTU/HOBt):
| Reagent | Activation Mechanism | Yield |
|---|---|---|
| HBTU/HOBt | Forms active ester intermediate | 23–40% |
| CDI (Carbonyldiimidazole) | Generates acyl imidazole | 50–70% |
Example : Coupling with 3-(2-chlorophenyl)propanoic acid produces acylated derivatives with NLRP3 inhibitory activity .
tert-Butyl Ester Hydrolysis
Acidic hydrolysis (10% TFA in CH₂Cl₂) cleaves tert-butyl esters to carboxylic acids, critical for prodrug activation :
Reaction Time : 12 hours at 25°C .
Cyanoguanidine Formation
Reaction with diphenyl cyanocarbonimidate converts primary amines to cyanoguanidine derivatives, enhancing hydrogen-bonding capacity :
Key Research Findings
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Physicochemical Properties
The table below compares the target compound with key structural analogs:
*Note: Discrepancies exist in the molecular formula provided in (C₅H₅F₂N₃), likely an error. The formula here is inferred from structural analogs.
Computational and Analytical Data
- Topology Analysis : Tools like Multiwfn () could analyze electron density and bond orders to predict reactivity or interaction sites .
- Spectroscopic Characterization : IR/NMR data for related compounds (e.g., ’s 2-(1H-benzodiazol-1-yl)ethan-1-amine) suggest characteristic peaks for NH₂ (δ ~3.5 ppm) and aromatic protons (δ ~7.5 ppm) .
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the benzimidazole and isopropylphenyl moieties. Compare chemical shifts with structurally similar compounds (e.g., 2-(1H-benzimidazol-1-yl)ethanamine, CAS 55661-34-2) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) is critical for verifying the molecular formula (e.g., Mol. formula: C₁₈H₂₁N₃, Mol. weight: 279.39) .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELXL (SHELX system) for refinement. SHELXL is robust for small-molecule resolution and can handle twinned data .
Advanced: How can computational modeling resolve discrepancies between crystallographic data and theoretical predictions?
Answer:
- Electron Density Analysis: Use Multiwfn to calculate electrostatic potential maps and electron localization functions (ELF). This helps validate hydrogen bonding or π-π interactions observed in crystallography .
- Refinement Protocols: If experimental data (e.g., bond lengths) conflict with DFT-optimized geometries, re-examine SHELXL refinement parameters (e.g., restraints for disordered isopropyl groups) .
- Case Study: For benzimidazole derivatives, discrepancies in torsional angles often arise from solvent effects in crystallography vs. gas-phase DFT models. Explicit solvent modeling in DFT is recommended .
Basic: What synthetic strategies are feasible for preparing this compound?
Answer:
- Core Synthesis: The benzimidazole moiety can be synthesized via cyclization of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions.
- Substitution Reactions: The ethanamine linker can be introduced via nucleophilic substitution or reductive amination. For example, react 1H-benzimidazole with a bromoethyl intermediate, followed by coupling to 4-isopropylphenyl groups .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product.
Advanced: How can electron density topology inform bonding interactions in this compound?
Answer:
- Quantum Chemical Topology (QCT): Use Multiwfn to perform atoms-in-molecules (AIM) analysis. Calculate bond critical points (BCPs) to confirm covalent bonding in the benzimidazole ring and weak interactions (e.g., C–H···π) in the isopropylphenyl group .
- Hydrogen Bonding: Generate reduced density gradient (RDG) isosurfaces to visualize non-covalent interactions. For example, analyze N–H···N hydrogen bonds between the benzimidazole and amine groups .
Basic: What stability considerations are critical for experimental handling?
Answer:
- Photostability: Similar benzimidazole derivatives undergo photodegradation via cleavage of the N–C bond under UV light. Store the compound in amber vials and avoid prolonged light exposure .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. For solutions, avoid high-boiling solvents (e.g., DMSO) if heating is required .
Advanced: How can structure-activity relationships (SAR) be explored for biological applications?
Answer:
- Targeted Modifications: Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to study steric effects on receptor binding. Monitor changes via molecular docking (e.g., AutoDock Vina) .
- Pharmacophore Mapping: Use the benzimidazole core as a hydrogen bond acceptor/donor. Test analogues with modified amine linkers (e.g., methylamine vs. ethylamine) in enzyme inhibition assays .
Basic: How to validate purity and identity during synthesis?
Answer:
- Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Compare retention times with standards .
- Elemental Analysis: Confirm C, H, N percentages match theoretical values (e.g., C: 77.37%, H: 7.58%, N: 15.05% for C₁₈H₂₁N₃) .
Advanced: What experimental and computational approaches optimize crystal packing for diffraction studies?
Answer:
- Crystal Engineering: Co-crystallize with co-formers (e.g., succinic acid) to improve lattice stability. Screen solvents (e.g., methanol vs. acetone) for optimal crystal growth .
- Hirshfeld Surface Analysis: Use CrystalExplorer to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) and correlate with SHELXL refinement metrics .
Basic: What safety protocols are recommended for handling?
Answer:
- Lab PPE: Wear nitrile gloves and safety goggles. While the compound is not classified as hazardous (similar to CAS 1393175-93-3), avoid inhalation and skin contact .
- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as chemical waste .
Advanced: How to design derivatives for enhanced pharmacokinetic properties?
Answer:
- Lipophilicity Tuning: Calculate logP values (e.g., using ChemDraw) and synthesize analogues with polar substituents (e.g., hydroxyl groups) to improve solubility .
- Metabolic Stability: Incubate derivatives with liver microsomes and analyze metabolites via LC-MS. Modify the benzimidazole core to block cytochrome P450 oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
